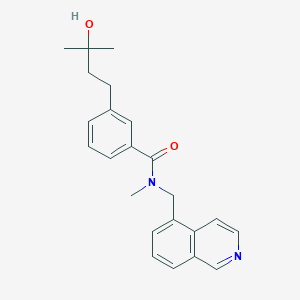

![molecular formula C19H22N2O2S B5545665 N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the initial reactions of precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with different organic reagents. These reactions are meticulously designed to introduce specific functional groups that contribute to the desired physical and chemical properties of the final product. The detailed synthesis procedures are characterized by techniques such as IR, 1H NMR, and MS spectral data analysis, which confirm the structure of the newly synthesized compounds (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is often confirmed using X-ray diffraction methods. These methods provide detailed information about the crystalline structure, including space groups and cell parameters, which are crucial for understanding the compound's molecular geometry and the arrangement of its atoms in three-dimensional space. An example includes the characterization of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which exhibits both intra and intermolecular hydrogen bonds, showcasing the complexity of these molecules' structures (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, which are essential for their functionalization and application in different domains. Reactions such as condensation, cyclization, and aromatization play a crucial role in modifying the thiophene derivatives' chemical properties. For instance, the Gewald synthesis is a common method used to prepare thiophene derivatives, highlighting the synthetic versatility of these compounds. The reactions often lead to products with significant antimicrobial, antitumor, and receptor antagonist activities, underscoring the chemical properties that make these compounds of interest in pharmaceutical research (Shams et al., 2010).

Applications De Recherche Scientifique

Allosteric Enhancers and Antagonists

Research on thiophene derivatives, closely related to the compound of interest, has identified their potential as allosteric enhancers for the A1 adenosine receptor. These compounds, including 2-aminothiophene-3-carboxylates and carboxamides, have shown promise in enhancing the efficacy of adenosine, suggesting their utility in therapeutic interventions for conditions modulated by adenosine receptor activity (Nikolakopoulos et al., 2006).

Synthesis of Heterocyclic Compounds

The structural framework of thiophene and its derivatives serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. These structures have significant implications in the development of pharmaceuticals and agrochemicals due to their varied biological activities. For instance, thiophene derivatives have been utilized in the synthesis of thienopyridines and thienopyrimidines, compounds with notable pharmacological profiles (Mohareb et al., 2003).

Antimicrobial and Antitumor Activities

Further studies have explored the antimicrobial and antitumor activities of thiophene derivatives. Novel thiophene derivatives synthesized from similar compounds have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating their potential in treating a variety of disorders (Amr et al., 2010). Additionally, compounds derived from thiophene carboxamide scaffolds have been investigated for their cytotoxic activities, contributing valuable insights into the design of new anticancer agents (Bu et al., 2000).

Orientations Futures

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties like this compound is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propriétés

IUPAC Name |

N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-12-8-6-7-9-13(12)17(22)21-19-16(18(23)20-2)14-10-4-3-5-11-15(14)24-19/h6-9H,3-5,10-11H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYGFDDXYGIKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

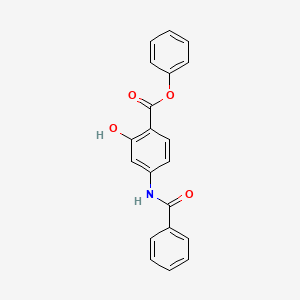

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

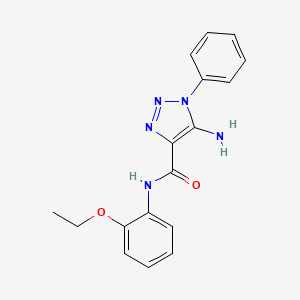

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)